5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11006458
InChI: InChI=1S/C9H8BrN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
SMILES: C1=CC(=CC=C1CSC2=NN=C(S2)N)Br
Molecular Formula: C9H8BrN3S2
Molecular Weight: 302.2 g/mol

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC11006458

Molecular Formula: C9H8BrN3S2

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C9H8BrN3S2
Molecular Weight 302.2 g/mol
IUPAC Name 5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H8BrN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Standard InChI Key PWMNLNPLRFTWGN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NN=C(S2)N)Br
Canonical SMILES C1=CC(=CC=C1CSC2=NN=C(S2)N)Br

Introduction

Structural Characteristics and Molecular Design

Core Thiadiazole Architecture

The molecular backbone of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine centers on a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This configuration confers aromatic stability while enabling diverse substitution patterns. At the 2-position, an amine group (-NH2_2) provides nucleophilic reactivity, while the 5-position hosts a sulfanyl-linked 4-bromobenzyl group (-S-CH2_2-C6_6H4_4-Br). The bromine atom’s electronegativity and polarizability enhance intermolecular interactions, particularly halogen bonding with biological targets.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 7.25 (d, J = 8.4 Hz, 2H, aromatic H), 4.35 (s, 2H, -CH2_2-S-), 5.80 (s, 2H, -NH2_2).

  • 13^13C NMR: Signals at 168.2 ppm (C-2, thiadiazole), 140.1 ppm (C-5, thiadiazole), and 131.8–121.4 ppm (aromatic carbons).

Mass spectrometry (MS) data align with the molecular formula C9_9H8_8BrN3_3S2_2 (m/z 302.2 [M+H]+^+).

Comparative Structural Analysis

The bromobenzyl substituent differentiates this compound from analogs with chlorine or methyl groups. As shown in Table 1, halogen choice critically impacts electronic properties and bioactivity:

CompoundSubstituentLogPAntibacterial IC50_{50} (µg/mL)
5-[(4-Bromobenzyl)sulfanyl]Br2.8312.4 (S. aureus)
5-[(4-Chlorobenzyl)sulfanyl]Cl2.6518.9 (S. aureus)
5-(Phenylsulfanyl)H2.1034.7 (S. aureus)

Table 1: Impact of halogen substitution on physicochemical and biological properties.

Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions and halogen bonding, explaining the superior antibacterial potency of the brominated derivative.

Synthesis and Optimization Strategies

Traditional Multi-Step Synthesis

Early routes involved sequential functionalization:

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carboxylic acids under acidic conditions yields 2-amino-1,3,4-thiadiazole .

  • Bromobenzyl Introduction: Thiol-disulfide exchange reactions attach the 4-bromobenzylsulfanyl group via nucleophilic substitution.

Novel One-Pot Methodologies

Recent advances employ polyphosphate ester (PPE) as a cyclodehydrating agent, enabling a three-step cascade in a single reactor:

  • Thiosemicarbazide Activation: PPE facilitates the formation of a thioamide intermediate.

  • Cyclization: Intramolecular nucleophilic attack generates the thiadiazole ring.

  • Bromobenzyl Incorporation: In situ alkylation with 4-bromobenzyl bromide completes the synthesis .

This approach achieves yields >78% while eliminating hazardous reagents, aligning with green chemistry principles .

Industrial Scale-Up Considerations

Continuous flow reactors enhance process efficiency by:

  • Maintaining precise temperature control (60–80°C)

  • Reducing reaction time from 24 h (batch) to 2 h

  • Improving purity to >98% via inline HPLC monitoring.

Biological Activities and Mechanistic Insights

Antibacterial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive pathogens:

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus12.4DNA gyrase inhibition
Enterococcus faecalis14.7Cell wall synthesis disruption
Bacillus subtilis16.2Membrane permeability alteration

Bromine’s electron-withdrawing effect increases thiadiazole ring electrophilicity, enhancing interactions with bacterial enzymes. Molecular docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to the DNA gyrase ATP-binding site .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications focus on enhancing bioavailability:

  • Prodrug Derivatives: Acetylation of the 2-amino group improves membrane permeability (LogP increase from 2.83 to 3.15).

  • Metal Complexation: Coordination with Cu(II) enhances DNA cleavage activity (IC50_{50} reduction to 8.7 µM) .

Targeted Drug Delivery Systems

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA):

  • Loading Efficiency: 82%

  • Sustained Release: 80% payload released over 72 h

  • Tumor Accumulation: 3.2-fold higher than free drug in xenograft models .

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